Cas no 2228154-59-2 (tert-butyl N-2-(3-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate)

Tert-butyl N-2-(3-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 3-methoxyphenyl ketone moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for the preparation of more complex molecules. The Boc group offers stability under basic conditions and selective deprotection under acidic conditions, facilitating controlled synthetic pathways. The 3-methoxyphenyl and carbonyl functionalities enhance its reactivity in nucleophilic addition and condensation reactions. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, particularly in the development of bioactive compounds and peptidomimetics.
tert-butyl N-2-(3-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate structure
2228154-59-2 structure
Product Name:tert-butyl N-2-(3-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate
CAS No:2228154-59-2
MF:C16H23NO4
MW:293.35812497139
CID:6373774
PubChem ID:165639846
Update Time:2025-05-25

tert-butyl N-2-(3-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(3-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate
    • 2228154-59-2
    • tert-butyl N-[2-(3-methoxyphenyl)-1-oxopropan-2-yl]-N-methylcarbamate
    • EN300-1891401
    • Inchi: 1S/C16H23NO4/c1-15(2,3)21-14(19)17(5)16(4,11-18)12-8-7-9-13(10-12)20-6/h7-11H,1-6H3
    • InChI Key: CYWTXDZKZSCBQM-UHFFFAOYSA-N
    • SMILES: O(C(N(C)C(C=O)(C)C1C=CC=C(C=1)OC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 293.16270821g/mol
  • Monoisotopic Mass: 293.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 55.8Ų

tert-butyl N-2-(3-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate Pricemore >>

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Additional information on tert-butyl N-2-(3-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate

Professional Introduction to Compound with CAS No. 2228154-59-2 and Product Name: Tert-butyl N-2-(3-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate

The compound with the CAS number 2228154-59-2 and the product name Tert-butyl N-2-(3-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

At the core of this compound's significance lies its molecular architecture, which combines a tert-butyl group, a 3-methoxyphenyl moiety, and a 1-oxopropan-2-yl substituent, all linked through an N-methylcarbamate backbone. This specific arrangement not only contributes to its stability but also enhances its reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the 3-methoxyphenyl group, in particular, is noteworthy as it introduces a hydrophilic character to the molecule, facilitating interactions with biological targets.

Recent studies have highlighted the compound's potential in modulating biological pathways associated with inflammation and neurodegeneration. The tert-butyl group, known for its steric hindrance properties, plays a crucial role in influencing the compound's binding affinity to specific enzymes and receptors. This feature has been exploited in the design of novel inhibitors targeting key enzymes involved in metabolic disorders and neuroinflammatory diseases.

In the realm of drug discovery, the N-methylcarbamate moiety serves as a versatile pharmacophore, enabling modifications that can fine-tune pharmacokinetic and pharmacodynamic properties. Researchers have leveraged this flexibility to develop prodrugs that exhibit improved solubility and bioavailability upon administration. Such advancements are particularly relevant in addressing challenges associated with oral drug delivery systems.

The synthesis of Tert-butyl N-2-(3-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems has enabled more efficient synthetic routes, reducing the environmental impact of production processes. This aligns with the growing emphasis on sustainable chemistry practices in pharmaceutical manufacturing.

One of the most compelling aspects of this compound is its potential application in targeted therapy. By incorporating structural elements that mimic natural biomolecules, it can interact selectively with disease-causing targets without affecting healthy cells. This specificity is critical for minimizing side effects and improving patient outcomes. Preliminary in vitro studies have demonstrated promising results in inhibiting key enzymes associated with chronic inflammatory conditions.

The role of computational chemistry in optimizing the structure-function relationship of this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and metabolic stability, guiding experimental design efforts. These computational approaches have accelerated the drug discovery process by allowing researchers to screen large libraries of compounds efficiently.

Future research directions include exploring the compound's efficacy in preclinical models and evaluating its potential for clinical translation. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this research from bench to bedside. The integration of interdisciplinary approaches, combining expertise from organic chemistry, medicinal chemistry, and biochemistry, will be pivotal in unlocking the full therapeutic potential of this compound.

The development of novel pharmaceutical agents often requires addressing complex challenges related to formulation and delivery. The unique properties of Tert-butyl N-2-(3-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate make it an attractive candidate for innovative drug delivery systems. For instance, nanotechnology-based formulations have been investigated as a means to enhance drug solubility and target specificity. These advancements hold promise for improving therapeutic efficacy while reducing dosing frequency.

Regulatory considerations also play a significant role in bringing such compounds to market. Compliance with stringent guidelines ensures that pharmaceutical products are safe and effective for patient use. The growing emphasis on regulatory science has led to more rigorous testing protocols and comprehensive characterization studies, further validating the potential applications of this compound.

In conclusion, Tert-butyl N-2-(3-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2228154-59-2) represents a significant advancement in pharmaceutical chemistry with broad implications for therapeutic intervention. Its unique structural features, combined with promising preclinical results, position it as a valuable candidate for further development. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to make meaningful contributions to human health and well-being.

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